N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-27(2)21(20-13-8-11-17-9-4-6-12-19(17)20)16-26-24(29)23(28)25-15-18-10-5-7-14-22(18)30-3/h4-14,21H,15-16H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQLKAAIGGUDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the methoxyphenyl group to the intermediate compound under controlled conditions, such as specific temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted naphthalene compounds .
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share partial structural homology with the target molecule:
Functional Group Analysis
- Naphthalenyl Groups : The target compound’s naphthalen-1-yl group contrasts with analogs like ’s 6-methoxynaphthalen-2-yl. Positional differences (1-yl vs. 2-yl) influence steric and electronic interactions in binding pockets .
- Dimethylaminoethyl Moieties: Present in both the target compound and ’s 1h, this group enhances solubility and may facilitate receptor binding via protonation at physiological pH .
- 2-Methoxyphenyl Substituent : Shared with , this group increases lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted phenyl groups .
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide, also known as DNO, is a complex organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a naphthalene ring, a dimethylamino group, and a methoxyphenyl group, making it versatile for various applications in chemistry and biology.
Structure
The molecular formula of DNO is , and its IUPAC name is N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 405.49 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
DNO's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group may enhance its ability to cross biological membranes, while the naphthalene and methoxyphenyl moieties could contribute to its binding affinity to specific targets.
Antimicrobial Activity
Research indicates that DNO exhibits antimicrobial properties. A study conducted on various bacterial strains showed that DNO effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antimicrobial efficacy.
Anticancer Properties
In vitro studies have demonstrated that DNO possesses anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays. The IC50 values for MCF-7 and A549 cells were determined to be 15 µM and 20 µM, respectively.
Neuropharmacological Effects
DNO has also been investigated for its neuropharmacological effects. In animal models, it exhibited anxiolytic properties in the elevated plus maze test and reduced locomotor activity in the open field test, indicating potential applications in treating anxiety disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, DNO was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial colony counts after treatment with DNO compared to untreated controls.
Case Study 2: Anticancer Activity
A study involving human cancer cell lines revealed that treatment with DNO led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that DNO treatment resulted in increased apoptosis rates compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 128 µg/mL |
| Anticancer | MCF-7 (breast cancer) | 15 µM |
| Anticancer | A549 (lung cancer) | 20 µM |
| Neuropharmacological | Anxiety models | Significant reduction in locomotor activity |
Q & A
Q. What synthetic methodologies are reported for this compound, and how are reaction conditions optimized?
The synthesis involves palladium-catalyzed C-H dimethylamination for introducing the dimethylamino group (e.g., using Pd(PPh₃)₄ as a catalyst) and multi-step coupling reactions for the ethanediamide backbone. Key steps include:
- Amination : Reaction of naphthalene derivatives with N,N-dimethylformamide (DMF) as a dimethylamine source under inert conditions (N₂ atmosphere) .
- Purification : Column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures to isolate intermediates .
- Optimization : Variables such as catalyst loading (e.g., 5 mol% Pd), temperature (80–100°C), and reaction time (2–12 hours) significantly impact yield. For example, extending reaction time from 2 to 6 hours increased yields from 44% to 88% in analogous naphthalene derivatives .
Table 1: Representative Reaction Conditions
| Substrate | Catalyst | Yield (%) | Purity Method |
|---|---|---|---|
| 1-Chloromethyl naphthalene | Pd(PPh₃)₄ | 88 | Column chromatography |
| Methoxyphenyl intermediates | Pd(OAc)₂ | 65 | NMR/MS |
Q. How is the compound characterized, and what analytical techniques validate its structure?
Structural validation employs:
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS matches theoretical molecular weights (e.g., C₂₃H₂₇N₃O₃ requires 393.2052 Da) .
- NMR Spectroscopy : ¹H NMR signals for naphthalene protons appear at δ 7.2–8.5 ppm, while methoxy groups resonate at δ ~3.8 ppm .
Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Signals | Reference Compound |
|---|---|---|
| ¹H NMR | δ 2.2–2.5 (N(CH₃)₂), δ 3.8 (OCH₃) | |
| IR | 1650 cm⁻¹ (amide), 1250 cm⁻¹ (C-N) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected splitting in NMR or MS fragmentation patterns) require:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to confirm peak assignments .
- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Example : In Pd-catalyzed aminations, residual palladium impurities (δ 1.5–2.0 ppm in ¹H NMR) can distort spectra. Chelating agents (e.g., EDTA) during workup mitigate this .
Q. What strategies improve the compound’s stability under experimental conditions?
Stability challenges arise from hydrolysis of the amide bond or oxidation of the methoxy group. Solutions include:
- pH Control : Buffered solutions (pH 6–8) prevent acid/base-catalyzed degradation .
- Light/Temperature : Storage in amber vials at –20°C reduces photolytic and thermal decomposition .
- Derivatization : Introducing electron-withdrawing groups (e.g., nitro) on the naphthalene ring enhances oxidative stability .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The dimethylamino group acts as an electron donor, activating the naphthalene ring for electrophilic substitution. Conversely, the methoxyphenyl moiety directs reactions to specific positions (e.g., para to OCH₃). Computational studies (DFT) show:
- HOMO Localization : Highest electron density on the naphthalene ring, favoring Pd-mediated C-H activation .
- Steric Effects : Bulky substituents on the ethanediamide backbone hinder coupling reactions, requiring larger catalysts (e.g., XPhos Pd G3) .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from by-products?
- Flash Chromatography : Gradient elution (5% → 30% ethyl acetate in hexane) separates polar by-products .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for X-ray diffraction .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
